1-Iodo-7-methoxyisoquinoline
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Overview
Description
1-Iodo-7-methoxyisoquinoline is an organic compound belonging to the isoquinoline family. It is characterized by the presence of an iodine atom and a methoxy group attached to the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-7-methoxyisoquinoline can be synthesized through several methods. One common approach involves the iodination of 7-methoxyisoquinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the isoquinoline derivative being dissolved in an appropriate solvent like acetic acid or dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
1-Iodo-7-methoxyisoquinoline undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. .
Electrophilic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid
2. Oxidation and Reduction Reactions:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed:
- Substituted isoquinolines
- Oxidized derivatives (e.g., aldehydes, ketones)
- Reduced isoquinoline derivatives
Scientific Research Applications
1-Iodo-7-methoxyisoquinoline has several applications in scientific research:
1. Chemistry:
Building Block: It serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products
2. Biology:
Biochemical Research: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules
3. Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities
4. Industry:
Mechanism of Action
The mechanism of action of 1-iodo-7-methoxyisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
1-Iodo-7-methoxyisoquinoline can be compared with other isoquinoline derivatives, such as:
1. 1-Bromo-7-methoxyisoquinoline:
- Similar in structure but contains a bromine atom instead of iodine.
- Exhibits different reactivity and binding properties due to the halogen’s nature .
2. 1-Iodo-6-methoxyisoquinoline:
- The methoxy group is positioned differently on the isoquinoline ring.
- This positional change can significantly affect the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
1-iodo-7-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCBJXXYBDARBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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